N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid

Description

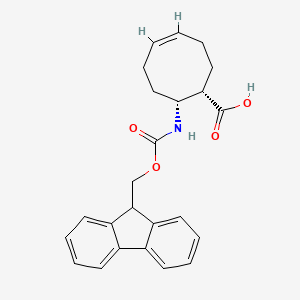

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a synthetic amino acid derivative featuring an 8-membered cyclooctene ring with a cis-configured amine group at the 8-position and a carboxylic acid at the 1-position. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides UV-sensitive protection for the amine, making it a critical building block in solid-phase peptide synthesis (SPPS). Its unique cyclooctene backbone introduces conformational constraints, which can influence peptide secondary structure and stability.

Properties

IUPAC Name |

(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHLMAPSYHOIMG-BQKRJBDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve automated synthesis processes and the use of high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly removed under basic conditions to liberate the free amine for subsequent peptide coupling. For example:

-

Mechanism : Base-induced β-elimination, cleaving the Fmoc group via a two-step process (Figure 1).

Table 1: Fmoc Deprotection Conditions

| Reagent | Time | Temperature | Yield* | Source |

|---|---|---|---|---|

| 20% piperidine/DMF | 20 min | RT | >95% | |

| DBU (1,8-diazabicycloundec-7-ene) | 5 min | RT | ~90% |

*Yields are illustrative based on analogous Fmoc-amino acid deprotection .

Peptide Coupling Reactions

The carboxylic acid group participates in standard peptide bond formation. Common coupling agents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (Diisopropylcarbodiimide) with Oxyma or HOAt

Example Reaction :

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Activation Time | Typical Yield | Source |

|---|---|---|---|---|

| HATU/Oxyma | DMF | 30 min | 85–95% | |

| DIC/HOAt | DCM | 45 min | 80–90% |

Hydrogenation of the Cyclooctene Double Bond

The cis-4-ene moiety in the cyclooctene ring can undergo catalytic hydrogenation to yield a saturated cyclooctane derivative, modifying conformational flexibility:

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.

-

Outcome : Conversion to N-Fmoc-cis-8-aminocyclooctane-1-carboxylic acid .

Functionalization via the Cyclooctene Ring

The strained cyclooctene double bond may participate in:

-

Ring-Opening Metathesis Polymerization (ROMP) :

-

Diels-Alder Reactions :

N-Methylation Strategies

Analogous to methods for Fmoc-N-Me-AA-OH synthesis :

-

Alkylation : Using dimethyl sulfate or methyl iodide with DBU.

-

Conditions : Solid-phase synthesis on 2-CTC resin (Figure 2).

Key Steps :

-

Protection : o-Nitrobenzenesulfonyl (o-NBS) group installation.

-

Methylation : Alkylation with methyl iodide or dimethyl sulfate.

-

Deprotection : Mercaptoethanol for o-NBS removal.

Stability Under Acidic/Basic Conditions

-

Acid Stability : The Fmoc group is labile under strong acids (e.g., TFA), but the cis-cyclooctene ring may undergo ring-opening at high acid concentrations.

-

Base Stability : Stable under mild basic conditions (e.g., piperidine) but susceptible to epimerization at extreme pH .

Comparative Reactivity with Analogous Compounds

Table 3: Reactivity of Fmoc-Protected Cyclic Amino Acids

Scientific Research Applications

Chemical Synthesis Applications

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is primarily utilized in the synthesis of peptides and other complex molecules. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective reactions, enabling the compound to serve as a versatile intermediate in organic synthesis.

Peptide Synthesis

The compound is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino functionality during the coupling reactions. This protection strategy allows for the sequential addition of amino acids to form peptides without undesired side reactions.

Synthesis of β-amino Acids

Research indicates that this compound can be used to synthesize various β-amino acids, which are valuable in medicinal chemistry due to their ability to influence the conformation and biological activity of peptides .

Biological Research Applications

The compound has significant implications in biological research, particularly in studying protein interactions and developing peptide-based therapeutics.

Drug Development

This compound has been explored for its potential in drug design, especially for targeting specific biological pathways. Its structural uniqueness contributes to the development of novel therapeutic agents with enhanced efficacy and selectivity .

Protein Interaction Studies

This compound aids in understanding protein-ligand interactions by serving as a model for designing peptide inhibitors or modulators that can selectively bind to target proteins .

Industrial Applications

In industrial settings, this compound is used as a building block for specialized materials and complex chemical entities.

Material Science

The compound's unique cyclooctene structure allows it to be incorporated into polymers and other materials that require specific mechanical or chemical properties .

Synthesis of Hydroxylated β-amino Acid Derivatives

A study reported the synthesis of hydroxylated derivatives using this compound as a precursor. The hydroxylation process demonstrated regioselectivity and efficiency, highlighting the compound's utility in producing complex amino acid derivatives .

Anticancer Activity Investigations

Recent investigations have explored the anticancer properties of compounds derived from this compound, showing promising results against various cancer cell lines . These studies emphasize its potential role in developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid and related compounds:

* Exact data for the target compound is unavailable in the evidence; estimates are based on analogs.

Key Comparative Findings

Ring Size and Conformational Flexibility

- Cyclooctene vs. Cyclohexene : The 8-membered cyclooctene ring in the target compound likely exhibits lower ring strain compared to the 6-membered cyclohexene analog . This may enhance stability during synthesis and reduce susceptibility to undesired ring-opening reactions.

- Saturated vs.

Functional Group Compatibility

- Dual Protection Strategies : Compounds like Fmoc-L-Dap(Aloc)-OH and Fmoc-L-Dab(Alloc)-OH highlight the utility of orthogonal protecting groups (Fmoc + Aloc/Alloc) for complex peptide architectures. The target compound’s single Fmoc group may limit such strategies unless modified.

- Side Chain Reactivity : Linear analogs (e.g., Fmoc-8-Aoc-OH) offer greater flexibility for bioconjugation but lack the stereochemical control provided by cyclic backbones.

Biological Activity

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a cycloalkane derivative that has garnered attention in synthetic chemistry and medicinal research due to its unique structural properties. This compound belongs to the class of β-amino acids, which are known for their potential applications in drug development and peptide synthesis. Understanding its biological activity is crucial for evaluating its utility in pharmaceutical applications.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 221.28 g/mol

- Structure : The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in peptide synthesis, allowing for selective reactions without interference from amino or carboxylic acid functionalities.

Synthesis

The synthesis of this compound typically involves the regioselective hydrolysis of corresponding precursors, such as cis-cyclooctadiene derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity, employing various catalytic methods including CALB (Candida antarctica lipase B) for selective transformations .

1. Antimicrobial Properties

Research has indicated that derivatives of β-amino acids exhibit significant antimicrobial activity. For instance, a study demonstrated that certain cyclic β-amino acids could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against specific viruses. The mechanism appears to involve interference with viral replication processes, although further studies are necessary to elucidate the exact pathways involved .

3. Modulation of Protein Interactions

The unique structure of this compound allows it to act as a conformationally restricted analogue of natural amino acids, potentially influencing protein folding and interactions. This property is particularly relevant in designing inhibitors for protein-protein interactions, which are crucial in many disease pathways .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, the incorporation of this compound has been explored to create novel peptides with enhanced stability and bioactivity. These peptides showed improved binding affinity to target proteins compared to traditional amino acids, highlighting the advantages of using cyclic β-amino acids in therapeutic development .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Fmoc-(±)-cis-8-aminocyclooct-4-ene-1-carboxylic acid?

- Methodology : The Fmoc group is typically introduced via reaction with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . For cyclooctene derivatives, ensure steric hindrance is minimized by using excess Fmoc reagent (1.2–1.5 eq) and extended reaction times (12–24 hours). Purification involves precipitation in cold diethyl ether followed by reverse-phase HPLC to isolate the cis-isomer .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Avoid exposure to strong oxidizers or high temperatures (>40°C) to prevent decomposition .

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Shelf life is typically 12–18 months under these conditions .

Q. What analytical techniques are recommended for verifying structural integrity and purity?

- Characterization :

- NMR : Confirm stereochemistry (cis/trans) and Fmoc protection using - and -NMR, focusing on cyclooctene proton shifts (δ 5.2–5.8 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and monitor diastereomeric ratios .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (theoretical mass: ~423.45 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.